Melting Point & TPSA vs. Unsubstituted Phenyl Analog
The 4-methoxy substituent lowers the melting point by approximately 7 °C and increases the topological polar surface area (TPSA) by approximately 9.3 Ų compared to the unsubstituted phenyl analog. These differences arise from the additional oxygen atom and the conformational flexibility of the methoxy group, which disrupt crystal packing and introduce an additional hydrogen-bond acceptor site [1]. The lower melting point (83–83.5 °C vs. 90–91 °C) facilitates handling and dissolution at near-ambient temperatures, while the higher TPSA (48.7 vs. 39.4 Ų) alters retention in reversed-phase chromatography [1].
| Evidence Dimension | Melting point; topological polar surface area (TPSA); computed LogP |
|---|---|
| Target Compound Data | MP = 83–83.5 °C; TPSA = 48.7 Ų; XLogP3-AA = 2.8 |
| Comparator Or Baseline | Methyl 5-phenylfuran-2-carboxylate (CAS 52939-03-4): MP = 90–91 °C; TPSA = 39.44 Ų; LogP = 2.73 |
| Quantified Difference | ΔMP = –7 °C (lower); ΔTPSA = +9.3 Ų (higher); ΔLogP ≈ +0.07 (comparable) |
| Conditions | Experimental MP data; computed TPSA and LogP from PubChem (Cactvs 3.4.8.24 / XLogP3 3.0) and Chemsrc databases |
Why This Matters
The lower melting point of the 4-methoxy derivative compared to the parent phenyl analog translates to easier handling and dissolution during synthetic workflows, while the higher TPSA confers measurably different chromatographic retention—critical for purification method development and purity specification setting in procurement.
- [1] PubChem CID 11207002: Methyl 5-(4-methoxyphenyl)furan-2-carboxylate – Computed Properties (XLogP3-AA = 2.8; TPSA = 48.7 Ų). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/11207002 (accessed 2026). View Source
